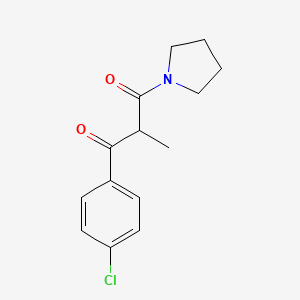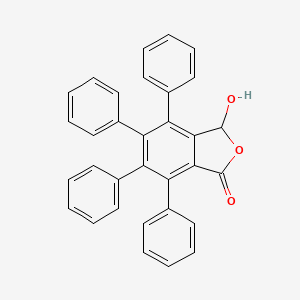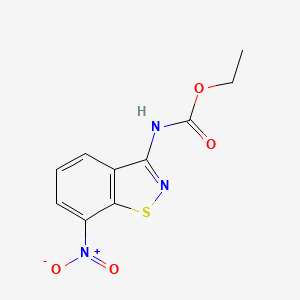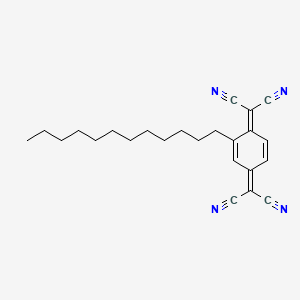
2,2'-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexadiene and is characterized by the presence of dodecyl and propanedinitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile typically involves the condensation of 1,4-cyclohexanedione with malononitrile, followed by the introduction of a dodecyl group. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the condensation reaction. The resulting intermediate is then subjected to further reactions to introduce the dodecyl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene and nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用机制
The mechanism of action of 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile involves its interaction with molecular targets through its reactive diene and nitrile groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include electrophilic addition and substitution reactions, which can modulate the activity of enzymes and other proteins .
相似化合物的比较
Similar Compounds
Tetracyanoquinodimethane (TCNQ): A related compound with similar electronic properties and applications in molecular electronics.
Tetracyanoethylene (TCNE): Another cyanocarbon known for its electron-accepting capabilities and use in charge-transfer complexes.
Uniqueness
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is unique due to the presence of the dodecyl group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
105314-21-4 |
|---|---|
分子式 |
C24H28N4 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
2-[4-(dicyanomethylidene)-3-dodecylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H28N4/c1-2-3-4-5-6-7-8-9-10-11-12-21-15-20(22(16-25)17-26)13-14-24(21)23(18-27)19-28/h13-15H,2-12H2,1H3 |
InChI 键 |
AAZKRJZTYKNXGU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
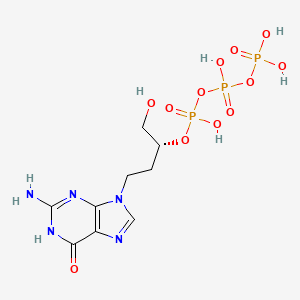
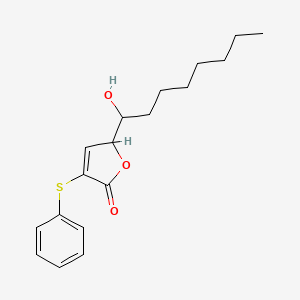
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
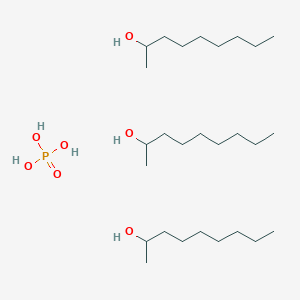
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
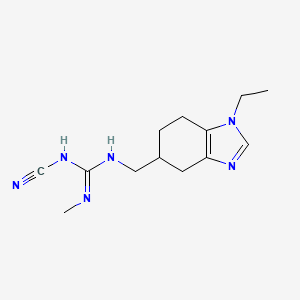
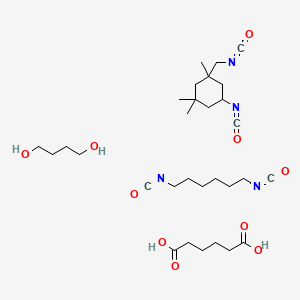
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
